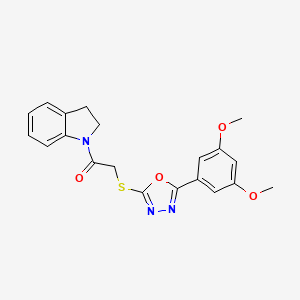![molecular formula C13H11N3O2 B2921975 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88883-77-6](/img/structure/B2921975.png)
2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
The compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, closely related to the chemical , has been synthesized and its crystal structure analyzed. This research revealed weak intermolecular C—H⋯π interactions and π–π interactions, indicating potential for studying molecular packing and intermolecular interactions in solid states (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Synthesis and Stereoselectivity
Another study focused on the stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, highlighting methods to achieve high yields and stereoselectivities. This research is vital for the development of compounds with specific stereochemical configurations, which can significantly impact their biological activity and material properties (A. Katritzky, Yongjiang Xu, H. He, & P. Steel, 2001).
Thromboxane Synthetase Inhibition and Antihypertensive Properties
The chemical's derivatives have shown promising results as thromboxane synthetase inhibitors and potential antihypertensive agents. This dual activity suggests a unique avenue for the development of new therapeutics targeting cardiovascular diseases (J. Press, W. B. Wright, P. Chan, J. Marsico, M. Haug, J. Tauber, & A. S. Tomcufcik, 1986).
Green Synthesis of Chiral Derivatives
Research on green chemistry approaches led to the synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. These findings are crucial for environmental sustainability and efficient production of chiral compounds, which are often used in pharmaceuticals (Nadia Bouzayani, Jamil Kraїem, S. Marque, Y. Kacem, A. Carlin-Sinclair, J. Marrot, & B. B. Hassine, 2018).
Fluorescence Sensing Applications
A study on isoindole-imidazole scaffolds found them effective in fluorescence sensing of Zn2+ ions, demonstrating their potential in developing new sensors for metal ions. This could have applications in environmental monitoring, diagnostics, and research tools (Sutapa Sahu, Yeasin Sikdar, Riya Bag, Javier Cerezo, J. P. Cerón-Carrasco, & Sanchita Goswami, 2022).
Wirkmechanismus
Target of Action
The compound 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of biological targets.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives bind to the heme iron atom of ferric cytochrome P450 . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can be influenced by the polar nature of the imidazole ring . This can improve the solubility of the compound, potentially enhancing its bioavailability . .
Result of Action
The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets . .
Eigenschaften
IUPAC Name |
2-[2-(1H-imidazol-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACMVISDTWGEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

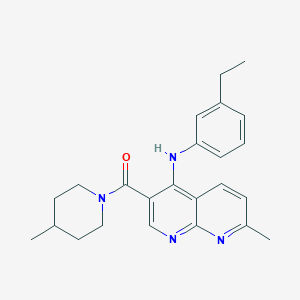
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2921893.png)
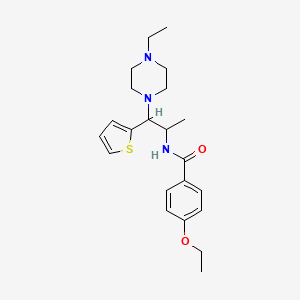

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)
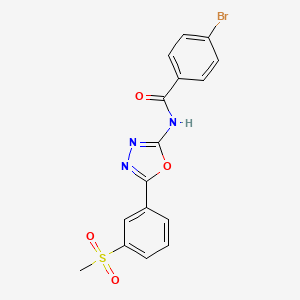
![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)
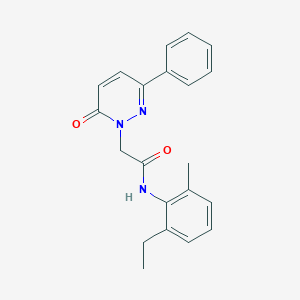

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

